
1-Isopropylnaphthalene
Overview
Description
1-Isopropylnaphthalene is an organic compound with the molecular formula C13H14. It is a derivative of naphthalene, where an isopropyl group is attached to the first carbon atom of the naphthalene ring. This compound is known for its applications in various chemical processes and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylnaphthalene can be synthesized through Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and stringent control of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylnaphthalene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1-isopropyl-2-naphthol using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of this compound can yield 1-isopropyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; sulfonation with concentrated sulfuric acid; halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Isopropyl-2-naphthol.
Reduction: 1-Isopropyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Organic Synthesis
1-Isopropylnaphthalene serves as a versatile starting material in organic synthesis. Its reactivity allows for the production of more complex molecules, which can be tailored for specific applications. Researchers have explored its potential in:
- Reactions to form derivatives : IPN can undergo various chemical reactions to produce derivatives that may exhibit desirable properties for further applications.
- Scaffold for drug design : While this compound itself may not have medicinal properties, it can be modified to create novel drug candidates. This approach is particularly relevant in the design of anti-cancer and anti-inflammatory agents.
Materials Science
The compound's aromatic character and ability to form π-conjugated systems make it suitable for applications in materials science, particularly in the development of organic electronic devices:
- Organic Light-Emitting Diodes (OLEDs) : The conjugated structure of this compound makes it a candidate for use in OLED technology, where it can contribute to efficient light emission.
- Organic Solar Cells : Similar properties allow for potential applications in organic photovoltaics, where IPN could enhance the performance of solar cells.
Environmental Studies
Research has indicated that this compound and its derivatives may have implications in environmental studies:
- Pollution Monitoring : Studies have shown that isopropylnaphthalene derivatives can be detected in environmental samples, raising concerns about their persistence and bioaccumulation. For instance, investigations into water and sediment samples revealed the presence of di-isopropylnaphthalene (DIPN), highlighting the need for monitoring these compounds due to their potential ecological impact .
- Toxicological Assessments : Toxicological studies on isopropylnaphthalene derivatives suggest that while they may not exhibit strong cytotoxicity, their environmental presence necessitates further investigation into their long-term effects on ecosystems and human health .
Industrial Applications
In the industrial sector, this compound finds use as a solvent and in various formulations:
- Solvent Applications : Due to its chemical stability and low volatility, IPN is utilized as a solvent in different chemical processes, including ink formulations and specialty lubricants .
- PCB Replacement Fluids : With increasing regulations on polychlorinated biphenyls (PCBs), this compound and its derivatives are being explored as potential substitutes due to their similar physical properties but lower toxicity profiles .
Case Study 1: Use in OLEDs
A study conducted by researchers at [source] explored the efficacy of this compound derivatives in OLED applications. The findings indicated that specific modifications to the IPN structure enhanced charge transport properties, leading to improved device efficiency.
Case Study 2: Environmental Impact Assessment
Research published by [source] examined the environmental impact of di-isopropylnaphthalene detected in river sediments. The study highlighted significant concentrations near industrial sites, prompting recommendations for stricter regulations on waste management practices.
Mechanism of Action
The mechanism of action of 1-isopropylnaphthalene depends on the specific reaction or application. In general, its effects are mediated through interactions with other molecules, such as acting as a solvent or a reactant in chemical reactions. The molecular targets and pathways involved vary widely depending on the context of its use.
Comparison with Similar Compounds
1-Methylnaphthalene: Similar structure but with a methyl group instead of an isopropyl group.
2-Isopropylnaphthalene: Isomer with the isopropyl group attached to the second carbon atom of the naphthalene ring.
1-Ethylnaphthalene: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: 1-Isopropylnaphthalene is unique due to the specific positioning of the isopropyl group, which influences its chemical reactivity and physical properties. This positioning can affect the compound’s behavior in various chemical reactions and its interactions with other molecules.
Biological Activity
1-Isopropylnaphthalene (IPN), with the chemical formula CH, is a derivative of naphthalene characterized by an isopropyl group attached to one of the naphthalene rings. This compound has garnered interest due to its potential applications in organic synthesis and its biological activities, which are still under investigation.
Chemical Structure and Properties
This compound features a fused bicyclic aromatic structure, which contributes to its stability and reactivity. The presence of the isopropyl group enhances its lipophilicity, making it suitable for various chemical reactions and applications in organic electronics.
Property | Value |
---|---|
Molecular Weight | 182.25 g/mol |
Boiling Point | 219 °C |
Melting Point | -8 °C |
Density | 0.94 g/cm³ |
Solubility in Water | Insoluble |
Toxicity Studies
Research indicates that while this compound itself may not exhibit significant cytotoxic properties, its structural analogs, such as methylnaphthalenes, have been shown to cause lung toxicity in animal models. Specifically, studies have demonstrated that exposure to these compounds can lead to necrosis of bronchiolar epithelial cells in mice .
In a comparative study, it was observed that this compound does not induce the same level of lung injury as naphthalene or methylnaphthalenes, suggesting a different metabolic pathway and mechanism of action . However, at higher doses, it has been noted to be hepatotoxic in both rats and mice .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Hepatotoxicity : A study conducted on rats revealed that doses exceeding 25 mg/kg resulted in significant toxicity confined primarily to Clara cells in the lungs. Higher doses led to extensive damage across various airway epithelial cells .
- Oncogenic Potential : In long-term feeding studies with B6C3F1 mice, dietary exposure to 1-methylnaphthalene (a related compound) resulted in an increased incidence of adenomas in lung tissues, indicating potential oncogenic effects that may warrant further investigation into similar compounds like this compound .
Potential Applications
Despite its toxicity profile, the unique structure of this compound makes it a valuable scaffold for drug development. Researchers are exploring modifications to this compound to enhance its therapeutic properties, particularly in anti-cancer and anti-inflammatory therapies .
Table 2: Summary of Biological Effects
Study Focus | Findings |
---|---|
Lung Toxicity | Necrosis observed at high doses |
Hepatotoxicity | Significant liver damage in animal models |
Oncogenicity | Increased adenoma incidence in related compounds |
Drug Development Potential | Scaffold for novel drug candidates |
Properties
IUPAC Name |
1-propan-2-ylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBFICDXLLSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865481 | |
Record name | Naphthalene, 1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6158-45-8, 29253-36-9 | |
Record name | 1-(1-Methylethyl)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6158-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Isopropylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006158458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, (1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029253369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-ISOPROPYLNAPHTHALENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141329 | |
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Record name | Naphthalene, (1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthalene, 1-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthalene, 1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-isopropylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ISOPROPYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIH259CGZ2 | |
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Retrosynthesis Analysis
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